molecular formula C18H18N6O10 B158420 Bis(dinitrophenyl)lysine CAS No. 1655-49-8

Bis(dinitrophenyl)lysine

Cat. No. B158420
CAS RN: 1655-49-8
M. Wt: 478.4 g/mol
InChI Key: XFVSVNWYIWINEC-HNNXBMFYSA-N
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Description

Bis(dinitrophenyl)lysine, also known as N2,N6-Bis(2,4-dinitrophenyl)-L-lysine, is a chemical compound with the molecular formula C18H18N6O10 .


Molecular Structure Analysis

The molecular structure of Bis(dinitrophenyl)lysine consists of 18 carbon atoms, 18 hydrogen atoms, 6 nitrogen atoms, and 10 oxygen atoms . The average mass of the molecule is 478.370 Da, and the mono-isotopic mass is 478.108429 Da .


Chemical Reactions Analysis

Bis(dinitrophenyl)lysine has been studied for its effects on muscle fibers. It has been found that the contraction of glycerinated muscle fibers in adenosine triphosphate solution is inhibited by pretreatment for several hours in solutions of Bis(dinitrophenyl)lysine .

Scientific Research Applications

1. Allergenic Response and Antibody Induction

Bis(dinitrophenyl)lysine, compared with other dinitrophenyl derivatives, has shown distinct interactions with the immune system. Parker, Kern, and Eisen (1962) noted that unlike dinitrophenyl-proteins, bis-DNP-lysine did not induce detectable antibodies in guinea pigs, yet it was able to evoke specific allergic skin responses (Parker, Kern, & Eisen, 1962).

2. Protein Interaction Studies

The absorption and interaction of bis(dinitrophenyl)lysine with various muscle proteins, including myosin and meromyosins, have been a focus of research. Burley, Jackson, and Robertson (1968) found that heavy meromyosin absorbed more bis-DNP-lysine than myosin, indicating differential binding capacities (Burley, Jackson, & Robertson, 1968).

3. Immune Response to Haptens

Voss, Rudikoff, and Sigel (1971) explored the binding properties of bis-DNP-lysine with immune antibodies, revealing its capability to bind specifically to antibody combining sites, suggesting a role in immunological studies (Voss, Rudikoff, & Sigel, 1971).

4. Structural Impact on Muscle Fibers

The impact of bis-DNP-lysine on muscle fibers, specifically its absorption and effects on contraction, has been investigated by Burley (1967). The findings indicated that bis-DNP-lysine can inhibit muscle contraction and alter muscle fiber properties (Burley, 1967).

Safety And Hazards

The safety and hazards of Bis(dinitrophenyl)lysine are not explicitly mentioned in the available resources .

properties

IUPAC Name

(2S)-2,6-bis(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O10/c25-18(26)15(20-14-7-5-12(22(29)30)10-17(14)24(33)34)3-1-2-8-19-13-6-4-11(21(27)28)9-16(13)23(31)32/h4-7,9-10,15,19-20H,1-3,8H2,(H,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVSVNWYIWINEC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286392
Record name N2,N6-Bis(2,4-dinitrophenyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dinitrophenyl)lysine

CAS RN

1655-49-8
Record name N2,N6-Bis(2,4-dinitrophenyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(dinitrophenyl)lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,N6-Bis(2,4-dinitrophenyl)-L-lysine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-bis(2,4-dinitrophenyl)-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
RW Burley, WJH Jackson… - Australian Journal of …, 1967 - CSIRO Publishing
Below about 15C in high ionic strength (0'5) phosphate buffer at neutral pH, the coloured compound bis(2,4.dinitrophenyl)-L-lysine (abbreviation bis-DNPlysine) was slowly but …
Number of citations: 4 www.publish.csiro.au
AB Edmundson, KR Ely, XM He, JN Herron - Molecular immunology, 1989 - Elsevier
Previous studies showed that the Mcg dimer of immunoglobulin light chains bound bis(dinitrophenyl)lysine both in trigonal crystals and in solution. On prolonged storage in ammonium …
Number of citations: 14 www.sciencedirect.com
RW Burley, WJH Jackson - Archives of Biochemistry and Biophysics, 1965 - Elsevier
Myosin from rabbit skeletal muscle, after treatment in solution with sodium p-chloromercuribenzoate or N-ethylmaleimide, absorbs reversibly between 1 and 2 moles per 10 5 gm of bis (…
Number of citations: 5 www.sciencedirect.com
RW Burley, WJH Jackson… - Australian Journal of …, 1968 - CSIRO Publishing
The quantity of bis(2,4-dinitrophenyl)-L-Iysine (abbreviation bis-DNP-Iysine) absorbed at 5C by myosin and meromyosins of rabbit skeletal muscle was estimated in phosphate buffer (…
Number of citations: 2 www.publish.csiro.au
AR Thompson - Nature, 1951 - nature.com
… showed that whereas bisdinitrophenyl-lysine alone could be … for six hours, the bis-dinitrophenyl-lysine added and the mixture … It was found that refluxing bis-dinitrophenyllysine in the …
Number of citations: 52 www.nature.com
KR Ely, MK Wood, SS Rajan, JM Hodsdon… - Molecular …, 1985 - Elsevier
The covalently linked hybrid of two human λ-type light chains (Mcg and Weir) crystallizes as trigonal bipyramids in ammonium sulfate [Ely et al., Molec. Immun. 22, 85–92 (1985)]. While …
Number of citations: 14 www.sciencedirect.com
AB Edmundson, KR Ely, RL Girling, EE Abola… - Biochemistry, 1974 - ACS Publications
AB Edmundson,** KR Ely, RL Girling,# E, E. Abola, M. Schiffer,* FA Westholm, MD Fausch, and HF Deutsch^ abstract: Dinitrophenyl compounds, c-dansyllysine, colchi-cine, 1, 10-…
Number of citations: 191 pubs.acs.org
L Nanninga, B Bink - Nature, 1951 - nature.com
… showed that whereas bisdinitrophenyl-lysine alone could be … for six hours, the bis-dinitrophenyl-lysine added and the mixture … It was found that refluxing bis-dinitrophenyllysine in the …
Number of citations: 8 www.nature.com
DS Peabody, KR Ely, AB Edmundson - Biochemistry, 1980 - ACS Publications
David S. Peabody, Kathryn R. Ely, and Allen B. Edmundson* abstract: Immunoglobulin light chains, which generally show preference for homologous association in forming dimers, can …
Number of citations: 31 pubs.acs.org
CM Donald, SD Hamann, CBO Mohr, GH Satchell… - CSIRO Publishing
Action of dinitrophenyl amino acids on skeletal muscle proteins. III. Effect of partially blocking myosin sulphydryl groups on absorption of bis-dinitrophenyl-lysine; implications for the …
Number of citations: 0 www.publish.csiro.au

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